
2-Hepten-1-ol, 2-methyl-6-(4-methylphenyl)-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hepten-1-ol, 2-methyl-6-(4-methylphenyl)-, (E)- is an organic compound with the molecular formula C15H22O. It is a member of the class of compounds known as heptenols, which are characterized by a heptene backbone with a hydroxyl group attached. This compound is notable for its structural configuration, which includes a double bond in the E (trans) configuration and a methylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hepten-1-ol, 2-methyl-6-(4-methylphenyl)-, (E)- can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-6-(4-methylphenyl)hept-2-en-1-yl acetate with a suitable reducing agent to yield the desired alcohol. The reaction conditions typically include:
Temperature: Moderate temperatures around 25-50°C.
Solvent: Common solvents like ethanol or methanol.
Catalyst: Catalysts such as palladium on carbon (Pd/C) or Raney nickel.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hepten-1-ol, 2-methyl-6-(4-methylphenyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of 2-methyl-6-(4-methylphenyl)hept-2-en-1-one.
Reduction: Formation of 2-methyl-6-(4-methylphenyl)heptan-1-ol.
Substitution: Formation of 2-methyl-6-(4-methylphenyl)hept-2-en-1-yl chloride or bromide.
Applications De Recherche Scientifique
2-Hepten-1-ol, 2-methyl-6-(4-methylphenyl)-, (E)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Hepten-1-ol, 2-methyl-6-(4-methylphenyl)-, (E)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond and methylphenyl group can also participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hepten-1-ol, (E)-: A simpler heptenol with a similar double bond configuration but lacking the methylphenyl group.
2-Methyl-6-(4-methylphenyl)hept-2-en-1-yl acetate: An ester derivative with similar structural features.
Uniqueness
2-Hepten-1-ol, 2-methyl-6-(4-methylphenyl)-, (E)- is unique due to its specific combination of functional groups and structural configuration. The presence of both the hydroxyl group and the methylphenyl group allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
39599-18-3 |
|---|---|
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
2-methyl-6-(4-methylphenyl)hept-2-en-1-ol |
InChI |
InChI=1S/C15H22O/c1-12-7-9-15(10-8-12)14(3)6-4-5-13(2)11-16/h5,7-10,14,16H,4,6,11H2,1-3H3 |
Clé InChI |
FXCIQPDJVYFUQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C)CCC=C(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


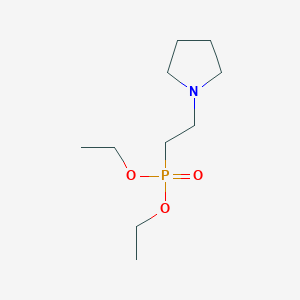
![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
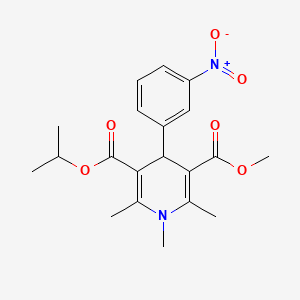
![2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14670541.png)
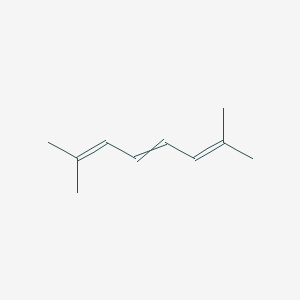
![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
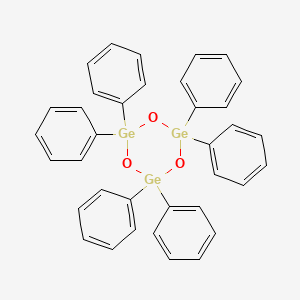
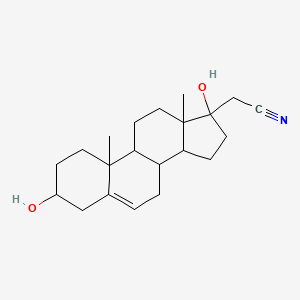
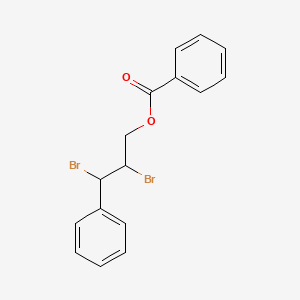
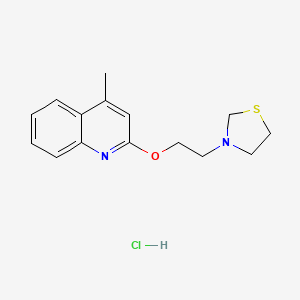
![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)

![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)

